molecular formula C10H20N2O B6268474 4-(piperidin-4-yl)-1,4-oxazepane CAS No. 1341103-12-5

4-(piperidin-4-yl)-1,4-oxazepane

Cat. No.: B6268474
CAS No.: 1341103-12-5
M. Wt: 184.28 g/mol
InChI Key: UNXHSBLEURHESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(piperidin-4-yl)-1,4-oxazepane is a heterocyclic compound that features both piperidine and oxazepane rings Piperidine is a six-membered ring containing one nitrogen atom, while oxazepane is a seven-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with oxirane or aziridine derivatives under basic conditions. For instance, the reaction of 4-piperidinol with 1,2-dibromoethane in the presence of a base like sodium hydride can yield this compound through nucleophilic substitution and subsequent ring closure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or nickel may be used to facilitate the cyclization reactions. The use of automated reactors can also help in scaling up the production while maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazepane N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxazepane N-oxides.

    Reduction: Reduced forms of this compound.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

4-(piperidin-4-yl)-1,4-oxazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(piperidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-4-yl)-1,4-diazepane: Similar structure but contains an additional nitrogen atom in the ring.

    4-(piperidin-4-yl)-1,4-thiazepane: Similar structure but contains a sulfur atom instead of oxygen.

    4-(piperidin-4-yl)-1,4-oxathiane: Similar structure but contains both oxygen and sulfur atoms in the ring.

Uniqueness

4-(piperidin-4-yl)-1,4-oxazepane is unique due to the presence of both piperidine and oxazepane rings, which confer specific chemical and biological properties

Properties

CAS No.

1341103-12-5

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-piperidin-4-yl-1,4-oxazepane

InChI

InChI=1S/C10H20N2O/c1-6-12(7-9-13-8-1)10-2-4-11-5-3-10/h10-11H,1-9H2

InChI Key

UNXHSBLEURHESI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2CCNCC2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.